1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a methoxypyrazine moiety, a piperidine ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxypyrazine Moiety: This step involves the reaction of a suitable pyrazine derivative with methanol under acidic or basic conditions to introduce the methoxy group.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving diamine derivatives and sulfonium salts.
Coupling Reactions: The methoxypyrazine and piperidine intermediates are then coupled using peptide coupling reactions, often facilitated by reagents such as EDCI or HATU.
Imidazolidinone Formation: The final step involves the cyclization of the intermediate to form the imidazolidinone core, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The piperidine and pyrazine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the carbonyl groups can produce corresponding alcohols or amines.
Scientific Research Applications
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The unique structural features of this compound make it suitable for the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The methoxypyrazine moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the imidazolidinone core can contribute to its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, 1-cinnamoylpiperidine, and N-(3-phenylpropenoyl)piperidine share structural similarities with the piperidine ring.
Imidazolidinone Derivatives: Compounds like 1,3,4-oxadiazole and imidazole derivatives exhibit similar structural features and biological activities.
Uniqueness
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-22-11-7-15-8-12(17-11)23-10-3-2-5-18(9-10)14(21)19-6-4-16-13(19)20/h7-8,10H,2-6,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIZCOWGSFURIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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